Superior Isotopic Purity and Mass Shift for Unambiguous Analyte Discrimination
The primary differentiator for trans-Cinnamic-d7 acid is its +7 Da mass shift, providing clear spectral separation from the unlabeled analyte (+0 Da). This minimizes isotopic overlap and ensures accurate peak integration . Its typical isotopic enrichment of 98 atom % D minimizes the background signal from residual unlabeled compound, directly improving the limit of quantification (LOQ) compared to lower-purity deuterated analogs .
| Evidence Dimension | Isotopic Enrichment / Mass Shift |
|---|---|
| Target Compound Data | 98 atom % D; +7 Da mass shift |
| Comparator Or Baseline | trans-Cinnamic acid (unlabeled); +0 Da mass shift; alternative deuterated analogs may have lower enrichment (<98%) |
| Quantified Difference | +7 Da mass separation; ≥98% isotopic purity specification |
| Conditions | Standard vendor specification for analytical-grade deuterated compound. |
Why This Matters
The high isotopic purity and substantial mass shift are critical for achieving low limits of detection and quantification in trace-level analysis of cinnamic acid in biological samples.
